molecular formula C16H24N2O B5621533 2-(piperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

2-(piperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B5621533
M. Wt: 260.37 g/mol
InChI Key: BHHLWMHGVLZCDU-UHFFFAOYSA-N
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Description

2-(piperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring and a trimethylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylaniline and piperidine.

    Acylation Reaction: The 2,4,6-trimethylaniline undergoes an acylation reaction with chloroacetyl chloride to form 2-chloro-N-(2,4,6-trimethylphenyl)acetamide.

    Nucleophilic Substitution: The 2-chloro-N-(2,4,6-trimethylphenyl)acetamide is then subjected to nucleophilic substitution with piperidine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(piperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Materials Science: Used in the synthesis of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: Employed in the development of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-yl)-N-(2,4,6-trimethylphenyl)ethanamide
  • 2-(piperidin-1-yl)-N-(2,4,6-trimethylphenyl)propionamide

Uniqueness

2-(piperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific structural features, such as the presence of a piperidine ring and a trimethylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-piperidin-1-yl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12-9-13(2)16(14(3)10-12)17-15(19)11-18-7-5-4-6-8-18/h9-10H,4-8,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHLWMHGVLZCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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